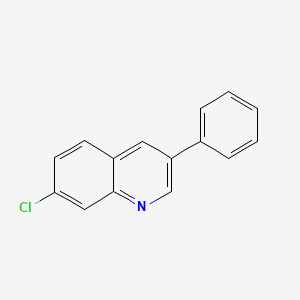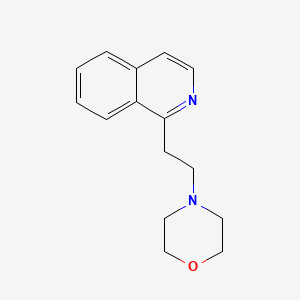
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is known for its unique structure, which includes a morpholine ring attached via an ethyl chain to the isoquinoline core. Isoquinoline derivatives are significant in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives typically involves several methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction. For Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, a common synthetic route involves the reaction of isoquinoline with 2-(4-morpholinyl)ethyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as palladium or platinum are used in hydrogenation reactions to produce various isoquinoline derivatives. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, especially at positions 1 and 3, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in nitrobenzene for bromination.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The morpholine ring enhances its ability to interact with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- can be compared with other isoquinoline derivatives such as:
Quinoline: Similar structure but lacks the morpholine ring, making it less versatile in biological applications.
1-Benzylisoquinoline: Contains a benzyl group instead of a morpholine ring, leading to different biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties, differing in its pharmacological effects.
The uniqueness of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- lies in its morpholine ring, which enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
126921-47-9 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(2-isoquinolin-1-ylethyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)5-7-16-15(14)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2 |
InChI Key |
RFRSPLDAHWHJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



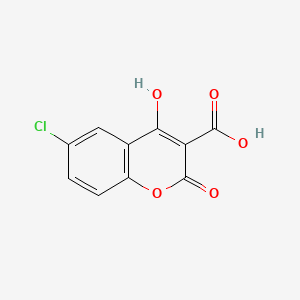
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
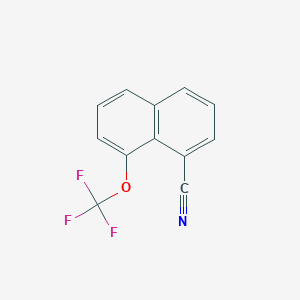
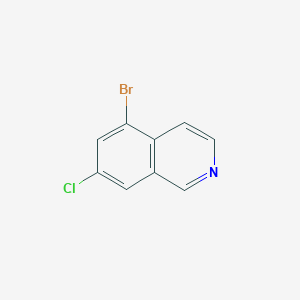
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)
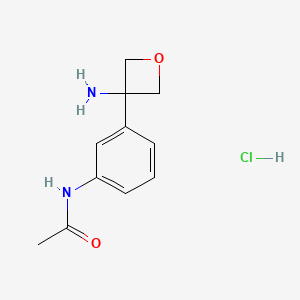



![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)

